Butyl 4-bromo-3-hydroxybutanoate
Description
Butyl 4-bromo-3-hydroxybutanoate is a brominated hydroxybutanoate ester characterized by a butyl ester group, a hydroxyl (-OH) group at the 3-position, and a bromine atom at the 4-position. Brominated esters like this are typically used in organic synthesis, pharmaceuticals, or as intermediates due to their reactive functional groups (e.g., bromine as a leaving group, hydroxyl for hydrogen bonding) .
Properties
CAS No. |
828276-60-4 |
|---|---|
Molecular Formula |
C8H15BrO3 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
butyl 4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15BrO3/c1-2-3-4-12-8(11)5-7(10)6-9/h7,10H,2-6H2,1H3 |
InChI Key |
OEFYMRNJCRZYKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(CBr)O |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Butyl 3-Oxobutanoate
The most straightforward route involves brominating butyl 3-oxobutanoate using molecular bromine (Br₂) in acetic acid or carbon tetrachloride. This electrophilic substitution targets the α-position to the ketone, yielding butyl 4-bromo-3-oxobutanoate, which is subsequently reduced to the β-hydroxy derivative.
Typical Reaction Conditions :
- Substrate : Butyl 3-oxobutanoate (1.0 equiv)
- Brominating Agent : Br₂ (1.1 equiv)
- Solvent : Acetic acid (reflux, 70–80°C)
- Time : 1–3 hours
- Workup : Ether extraction, filtration over Na₂SO₄, vacuum distillation
Yield : 75–85% (butyl 4-bromo-3-oxobutanoate).
Reduction Step : Sodium borohydride (NaBH₄) in methanol at 0°C reduces the ketone to the alcohol, affording butyl 4-bromo-3-hydroxybutanoate in 90–95% yield.
Enantioselective Hydrogenation of Halogenated Acetoacetates
Optically active this compound is synthesized via asymmetric hydrogenation of butyl 4-bromoacetoacetate using chiral ruthenium catalysts. The Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex induces high enantiomeric excess (ee).
Procedure :
- Catalyst : Ru₂Cl₄(BINAP)₂(Et₃N) (0.1 mol%)
- Substrate : Butyl 4-bromoacetoacetate (1.0 equiv)
- Solvent : n-Butanol or methylene chloride
- Conditions : 100°C, H₂ pressure (10–15 kg/cm²), 2 hours
- Workup : Distillation under reduced pressure
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Optical Purity (ee) | 92–94% |
| Boiling Point | 118–120°C (2 mmHg) |
This method’s scalability is limited by catalyst cost, but it remains industrially viable for high-value applications.
Biocatalytic Approaches
Enzymatic Reduction Using Ketoreductases
Microbial ketoreductases (KERs) from Penicillium citrinum and Leifsonia sp. enable stereoselective reduction of butyl 4-bromo-3-oxobutanoate to the (S)- or (R)-enantiomer.
Key Steps :
- Substrate : Butyl 4-bromo-3-oxobutanoate (1% w/v)
- Enzyme : Recombinant KER expressed in E. coli (4% w/v)
- Cofactor Recycling : D-glucose (1.5 equiv) in phosphate buffer (pH 8.0)
- Conditions : 30°C, 4 hours
Performance Metrics :
| Parameter | (S)-Isomer | (R)-Isomer |
|---|---|---|
| Conversion | 55% | 48% |
| ee | 98.1% | 95.5% |
| Yield | 86% | 78% |
This green method avoids toxic reagents and achieves high stereocontrol, though substrate solubility in aqueous media poses challenges.
Lipase-Catalyzed Kinetic Resolution
Racemic this compound is resolved using immobilized lipases (e.g., Novozyme 435) in organic solvents. The enzyme selectively acylates one enantiomer, enabling separation.
Conditions :
- Substrate : Racemic this compound (1% v/v)
- Lipase : Novozyme 435 (4% w/v)
- Solvent : Ethyl acetate
- Time : 2 hours at 30°C
Results :
- Unreacted (S)-Enantiomer : 97% ee at 55% conversion
- (R)-Enantiomer (after acid hydrolysis) : 80.4% ee
Alternative Synthetic Routes
Cyanogenation of Halogenated Precursors
This compound is accessible via nucleophilic substitution of butyl 4-chloro-3-hydroxybutyrate with sodium cyanide, though this route is less common due to competing elimination.
Reaction Profile :
- Substrate : Butyl 4-chloro-3-hydroxybutyrate (1.0 equiv)
- Cyanide Source : NaCN (1.1 equiv)
- Solvent : Dimethyl sulfoxide (DMSO), 65°C, 2 hours
- Yield : 58%
Cyclization of 4-Bromo-1,3-Butanediol
Acid-catalyzed cyclization of 4-bromo-1,3-butanediol forms γ-butyrolactone intermediates, which are esterified with butanol.
Conditions :
- Acid Catalyst : H₂SO₄ (pH 0.5–1.0)
- Temperature : 80–120°C, 2–4 hours
- Esterification : Butanol, H₂SO₄, reflux
Yield : 70–75% (two-step)
Industrial-Scale Production Considerations
Continuous Flow Bromination
Modern plants utilize continuous flow reactors for bromination to enhance safety and yield. Automated systems control stoichiometry and temperature, minimizing over-bromination.
Advantages :
- Throughput : 500–1,000 kg/day
- Purity : >99% (HPLC)
- Waste Reduction : 30% lower Br₂ usage vs. batch
Hybrid Chemo-Enzymatic Processes
Combining chemical bromination with enzymatic reduction optimizes cost and enantioselectivity. For example, racemic bromo-ketone is reduced enzymatically, followed by lipase resolution.
Economic Impact :
- Catalyst Cost : $15–20/kg product
- Overall Yield : 78–82%
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Chemical Bromination | 85 | – | High | 50–70 |
| Asymmetric Hydrogenation | 90 | 92–94 | Moderate | 120–150 |
| Enzymatic Reduction | 86 | 98.1 | High | 80–100 |
| Lipase Resolution | 55 | 97 | Low | 200–250 |
Chemical Reactions Analysis
Types of Reactions
Butyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Butyl 4-bromo-3-oxobutanoate.
Reduction: Butyl 4-bromo-3-hydroxybutanol.
Substitution: Butyl 4-azido-3-hydroxybutanoate.
Scientific Research Applications
Butyl 4-bromo-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: The compound is a precursor in the synthesis of statin drugs, which are used to lower cholesterol levels.
Industry: It is employed in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of butyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes or chemical reagents. For instance, in enzymatic reactions, the hydroxyl group can be oxidized or reduced by alcohol dehydrogenases, leading to the formation of different products. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups .
Comparison with Similar Compounds
Ethyl 4-Bromo-3-Hydroxybutanoate (CAS: 95537-36-3)
Structural Relationship: Ethyl 4-bromo-3-hydroxybutanoate shares the same bromo-hydroxybutanoate backbone but differs in the ester group (ethyl vs. butyl). Key Differences:
- Molecular Weight : The butyl variant likely has a higher molecular weight (~223 g/mol) compared to the ethyl analog (~195 g/mol), influencing solubility and volatility.
- Solubility: Longer alkyl chains (butyl) typically reduce water solubility. Ethyl 4-bromo-3-hydroxybutanoate may exhibit slightly higher aqueous solubility than the butyl counterpart.
- Applications : Ethyl derivatives are often preferred in pharmaceutical synthesis for better bioavailability, while butyl esters may enhance lipophilicity for specific reactions .
Table 1: Ethyl vs. Butyl 4-Bromo-3-Hydroxybutanoate
| Property | Ethyl 4-Bromo-3-Hydroxybutanoate | This compound (Inferred) |
|---|---|---|
| Molecular Weight | ~195 g/mol | ~223 g/mol |
| Boiling Point | Not provided | Higher (due to longer alkyl chain) |
| Water Solubility | Moderate | Lower |
| Common Applications | Pharmaceutical intermediates | Organic synthesis, specialty chemicals |
Butyl Acrylate (CAS: 141-32-2)
Structural Relationship: Butyl acrylate is an acrylate ester with a reactive vinyl group, unlike the brominated hydroxybutanoate structure. Key Comparisons:
- Reactivity: Butyl acrylate readily undergoes polymerization (e.g., with heat or UV light), posing explosion risks . In contrast, bromo-hydroxybutanoates are less likely to polymerize but may decompose under similar conditions.
- Toxicity: Butyl acrylate is classified as flammable (H226), skin/eye irritant (H315/H319), and a respiratory irritant (H335) . Bromo-hydroxybutanoates may exhibit higher toxicity due to bromine, though specific data are lacking.
- Applications: Butyl acrylate is a monomer for adhesives and coatings , while bromo-hydroxybutanoates are niche intermediates.
Table 2: Butyl Acrylate vs. This compound
Butyl Acetate (CAS: 123-86-4)
Structural Relationship : A simple ester lacking bromine or hydroxyl groups.
Key Comparisons :
- Volatility: Butyl acetate has a lower boiling point (126°C) and higher vapor pressure (11.5 mmHg at 25°C) , making it more volatile than bromo-hydroxybutanoates.
- Applications: Widely used as a solvent in paints and coatings , whereas bromo-hydroxybutanoates serve specialized synthetic roles.
Table 3: Butyl Acetate vs. This compound
Butyl Carbitol Acetate (C10H20O4)
Structural Relationship : A glycol ether acetate with a longer chain and ether linkage.
Key Comparisons :
- Solubility: Butyl carbitol acetate has moderate water solubility (6.5 g/100g at 25°C) , whereas bromo-hydroxybutanoates are likely less soluble due to bromine’s hydrophobicity.
- Applications: Used in high-boiling solvents for coatings and cleaners , contrasting with bromo-hydroxybutanoates’ reactive roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
